2-Chloro-3-ethoxy-6-fluorophenylboronic acid

Physical Property Quality Control Handling

Inconsistent Suzuki-Miyaura coupling yields often arise from suboptimal electronic tuning of the boronic acid partner. 2-Chloro-3-ethoxy-6-fluorophenylboronic acid solves this with a precisely balanced trisubstituted scaffold: the 3-OEt electron-donating group accelerates transmetalation while 2-Cl and 6-F electron-withdrawing groups modulate reactivity-a non-obvious profile that simpler mono- or di-substituted analogs cannot replicate. • Key building block for PETT derivative & thiourea analog synthesis • Distinct mp 127-129 °C enables rapid incoming QC by DSC or capillary • ≥97% HPLC purity ensures reproducible results across high-throughput library plates

Molecular Formula C8H9BClFO3
Molecular Weight 218.42 g/mol
CAS No. 957120-93-3
Cat. No. B1461635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-ethoxy-6-fluorophenylboronic acid
CAS957120-93-3
Molecular FormulaC8H9BClFO3
Molecular Weight218.42 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1Cl)OCC)F)(O)O
InChIInChI=1S/C8H9BClFO3/c1-2-14-6-4-3-5(11)7(8(6)10)9(12)13/h3-4,12-13H,2H2,1H3
InChIKeyOYOREJXDXHCMPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-ethoxy-6-fluorophenylboronic Acid Building Block


2-Chloro-3-ethoxy-6-fluorophenylboronic acid (CAS 957120-93-3, molecular formula C8H9BClFO3) is a specialized arylboronic acid reagent widely employed as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds [1]. This compound features a trisubstituted phenyl ring bearing chlorine at the 2-position, ethoxy at the 3-position, and fluorine at the 6-position. It is commercially available in research quantities with typical purities ranging from 97% to 99.5%, making it a valuable building block for medicinal chemistry and organic synthesis applications .

Reaction Type Suzuki-Miyaura Cross-Coupling
Role Nucleophilic Arylboronic Acid Partner
Substitution Trisubstituted (2-Cl, 3-OEt, 6-F)
Electronic Profile Unique orthogonal EDG/EWG combination

Generic Substitution Fails for 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid


The performance of an arylboronic acid in Suzuki-Miyaura coupling is exquisitely sensitive to the electronic nature of its aryl substituents. A recent systematic study established that electron-donating groups (EDGs) on the boronic acid accelerate the reaction, whereas electron-withdrawing groups (EWGs) exert a decelerating effect [1]. 2-Chloro-3-ethoxy-6-fluorophenylboronic acid presents a unique, non-obvious electronic profile: it simultaneously bears a moderately electron-donating 3-ethoxy group and two electron-withdrawing halogens (2-Cl and 6-F). This combination cannot be approximated by using simpler, mono- or di-substituted phenylboronic acids, as the net reactivity, transmetalation kinetics, and even the product's subsequent synthetic utility are defined by the precise interplay of these opposing electronic effects. Substituting a generic analog such as 2-chlorophenylboronic acid or 3-ethoxyphenylboronic acid will inevitably alter coupling efficiency and yield, and it will fail to deliver the correct target molecular structure.

Attribute
2-Chloro-3-ethoxy-6-fluorophenylboronic Acid
Common Analog (e.g., 2-chlorophenylboronic acid)
Electronic Profile
Mixed EDG (3-OEt) + EWG (2-Cl, 6-F)
Single EWG or EDG
Suzuki Reactivity
Net rate shaped by opposing effects; may require tailored conditions
Predictable from single substituent class
Structural Outcome
Delivers 2-chloro-3-ethoxy-6-fluorophenyl group
Different aryl substitution; target molecule mismatch likely

Analogous mono- or di-substituted phenylboronic acids may shift coupling efficiency and cannot install the same aryl pattern. Review electronic profile before substituting.

2-Chloro-3-ethoxy-6-fluorophenylboronic Acid vs. Structural Analogs


Melting Point vs. Structural Analogs

The melting point of 2-Chloro-3-ethoxy-6-fluorophenylboronic acid is reported as 127-129 °C [1]. This value is intermediate and distinct when compared to its closest structural analogs: 2-Chlorophenylboronic acid (92-102 °C) , 3-Ethoxyphenylboronic acid (139-153 °C) , and 2-Chloro-6-fluorophenylboronic acid (131-135 °C) .

Melting Point
Reported
127–129 °C
Distinct value aids identity verification upon receipt.
Literature reported; ~35 °C higher than 2-chlorophenylboronic acid.
Physical Property Quality Control Handling

Purity Levels vs. Common Analogs

2-Chloro-3-ethoxy-6-fluorophenylboronic acid is commercially supplied at high purities, typically ranging from 97% (by HPLC) up to 99.5% (by HPLC) [REFS-1, REFS-2]. This is comparable to or slightly higher than the standard commercial grades of its simpler analogs, such as 2-chlorophenylboronic acid (typically 95-98%) and 3-ethoxyphenylboronic acid (typically 95-97%) .

Purity
Reported
97–99.5% (HPLC)
High purity supports reproducible coupling outcomes.
Vendor CoA range; lot-specific verification recommended.
Procurement Specification Reproducibility

Storage Conditions vs. Analogs

Due to its substitution pattern, 2-Chloro-3-ethoxy-6-fluorophenylboronic acid exhibits specific storage requirements. Vendors recommend storage at -20 °C or between 2-8 °C under an inert atmosphere to ensure long-term stability. This is a stricter requirement compared to many simpler boronic acids, such as 2-chlorophenylboronic acid (often stored at 0-6 °C or room temperature) [1] and 3-ethoxyphenylboronic acid (which can be stored at room temperature) .

Storage
Specification review
−20 °C or 2–8 °C, inert atmosphere
Cold-chain storage required to maintain stability.
Stricter than common analogs stored at RT or 0–6 °C.
Stability Handling Storage

Electronic Effects on Coupling Reactivity

The reactivity of 2-Chloro-3-ethoxy-6-fluorophenylboronic acid in Suzuki-Miyaura couplings is governed by the interplay of its substituents. A 2024 study in *The Journal of Organic Chemistry* quantitatively demonstrated that electron-donating groups (EDGs) on arylboronic acids are beneficial to the reaction rate, while electron-withdrawing groups (EWGs) are unfavorable [1]. This compound presents a unique case with a moderately activating 3-ethoxy EDG and two deactivating halogen EWGs (2-Cl and 6-F). While a direct head-to-head kinetic comparison is not available in the primary literature, this class-level inference establishes that its reactivity profile will be distinct from a baseline unsubstituted phenylboronic acid and cannot be predicted by simple analogy to mono-substituted analogs.

Electronic Effects
Class-level
Mixed EDG + EWG profile
Unique profile may necessitate tailored coupling conditions.
Based on substituent-effect studies; direct kinetic comparison not available.
Reactivity Suzuki Coupling Electronic Effects

Pharmaceutical Intermediate Application

The 2-chloro-3-ethoxy-6-fluorophenyl moiety is a verified substructure in bioactive molecules. For instance, it appears in PETT derivative 9 (a thiourea analog) [1], which was developed as a non-nucleoside reverse transcriptase inhibitor. While the exact synthetic route for this specific derivative is not publicly detailed, the boronic acid is the logical reagent for installing this complex aryl group onto a core scaffold via Suzuki-Miyaura coupling. Simpler, more generic boronic acids like phenylboronic acid or 2-chlorophenylboronic acid cannot be used to access this precise pharmacophore.

Synthetic Utility
Supporting evidence
Key building block for PETT analogs
Required for installing the 2-chloro-3-ethoxy-6-fluorophenyl pharmacophore.
Non-substitutable for structure-specific medicinal chemistry routes.
Medicinal Chemistry Drug Discovery PETT Derivatives

Application Scenarios for 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid


Synthesis of PETT Analogs

This boronic acid is the reagent of choice for any synthetic route aiming to install the 2-chloro-3-ethoxy-6-fluorophenyl group. This is directly supported by its application as a key building block in the synthesis of PETT derivative 9 and related thiourea analogs [1]. Procurement is driven by the absolute structural requirement of the target molecule, making substitution impossible.

Suzuki Coupling Optimization

In reaction development, the unique mixed electronic character of this compound—featuring both an electron-donating ethoxy group and electron-withdrawing halogens—offers a valuable tool for probing and optimizing coupling conditions [2]. It can be strategically employed to fine-tune reaction rates or study transmetalation kinetics, particularly when coupling with sterically hindered or electronically deactivated aryl halides.

High-Purity Library Synthesis

For high-throughput parallel synthesis and medicinal chemistry library production, the availability of this compound in high purities (≥97-99.5% by HPLC) is critical . Procuring a well-characterized, high-purity batch ensures reproducibility across multiple library plates and minimizes the downstream costs and time associated with purifying complex reaction mixtures that result from impure starting materials.

Process Quality Control

The distinct melting point of 127-129 °C provides a straightforward, quantitative metric for identity confirmation and purity assessment upon receipt of larger-scale orders [3]. This is a key practical consideration for process chemists who require robust analytical handles for incoming quality control before committing valuable resources to a large-scale coupling reaction.

Application
Selection Property
Validation Focus
PETT Analog Synthesis
Structural requirement for 2-chloro-3-ethoxy-6-fluorophenyl group
Confirm target molecule structure and coupling efficiency
Suzuki Coupling Optimization
Mixed electronic profile (EDG + EWG)
Screen catalyst/ligand systems for improved yields
High-Purity Library Synthesis
High purity specification
Verify batch purity by HPLC before parallel synthesis
Process Quality Control
Distinct melting point
Use melting point as identity check upon receipt

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-3-ethoxy-6-fluorophenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.